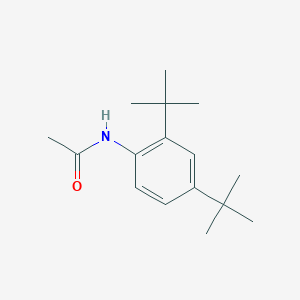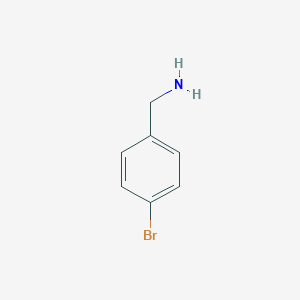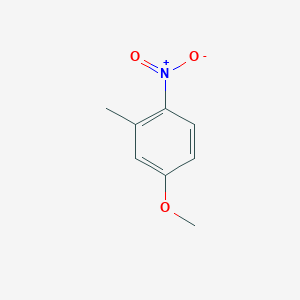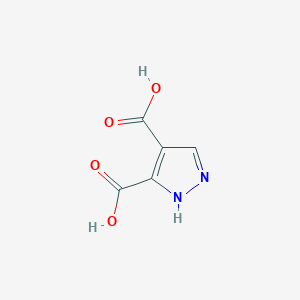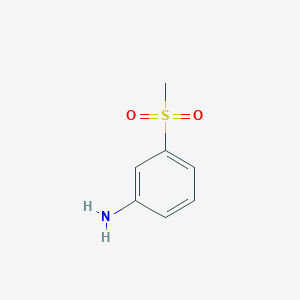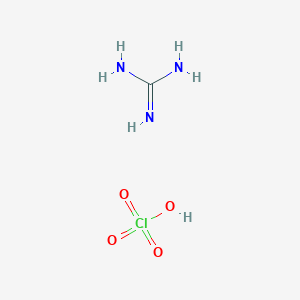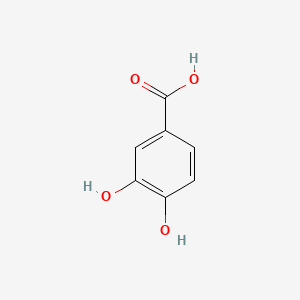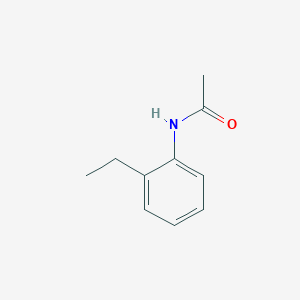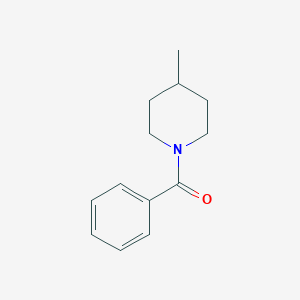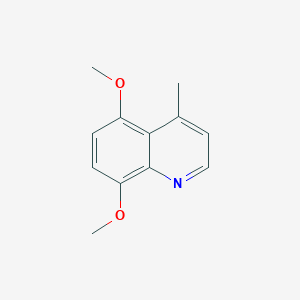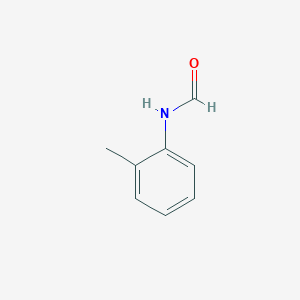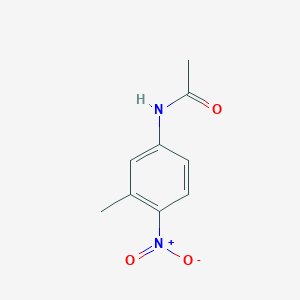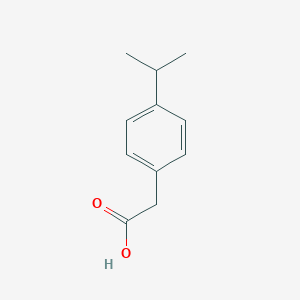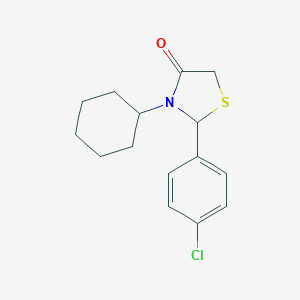
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- is a synthetic compound that has gained popularity in scientific research due to its potential applications in various fields. This compound is also known as TZD and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. It also leads to the inhibition of cancer cell growth and the promotion of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, lower blood glucose levels, reduce blood pressure, and improve insulin sensitivity. It has also been found to inhibit the growth of cancer cells and promote apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- in lab experiments is its potential to exhibit multiple pharmacological properties. This makes it a versatile compound for studying various diseases and disorders. However, one of the limitations is that it may exhibit toxicity at higher doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl-. One potential direction is the development of new derivatives of this compound that exhibit improved pharmacological properties. Another direction is the study of its potential use in treating other diseases and disorders, such as cardiovascular disease and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- involves the reaction of cyclohexylamine with 4-chlorobenzaldehyde in the presence of a catalyst to form 4-(4-chlorophenyl)-3-cyclohexyl-2-propenal. This intermediate is then reacted with thiosemicarbazide to form the final product, 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl-.
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
325725-27-7 |
|---|---|
Produktname |
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- |
Molekularformel |
C15H18ClNOS |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18ClNOS/c16-12-8-6-11(7-9-12)15-17(14(18)10-19-15)13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2 |
InChI-Schlüssel |
NHCMLVSPHCXULO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(SCC2=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CCC(CC1)N2C(SCC2=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)
